Cas no 1806295-15-7 (Methyl 3-amino-4-(2-carboxyethyl)benzoate)

Methyl 3-amino-4-(2-carboxyethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-amino-4-(2-carboxyethyl)benzoate
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- インチ: 1S/C11H13NO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5,12H2,1H3,(H,13,14)
- InChIKey: UGLOJUAGZHRTLR-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=C(C=1)N)CCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 267
- XLogP3: 0.9
- トポロジー分子極性表面積: 89.6
Methyl 3-amino-4-(2-carboxyethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013579-500mg |
Methyl 3-amino-4-(2-carboxyethyl)benzoate |
1806295-15-7 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015013579-1g |
Methyl 3-amino-4-(2-carboxyethyl)benzoate |
1806295-15-7 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015013579-250mg |
Methyl 3-amino-4-(2-carboxyethyl)benzoate |
1806295-15-7 | 97% | 250mg |
489.60 USD | 2021-06-21 |
Methyl 3-amino-4-(2-carboxyethyl)benzoate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Methyl 3-amino-4-(2-carboxyethyl)benzoateに関する追加情報
Recent Advances in the Study of Methyl 3-amino-4-(2-carboxyethyl)benzoate (CAS: 1806295-15-7) in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-4-(2-carboxyethyl)benzoate (CAS: 1806295-15-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various applications, including drug synthesis and biochemical studies. Recent studies have focused on its potential as a building block for novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of derivatives of Methyl 3-amino-4-(2-carboxyethyl)benzoate. The research highlighted its role as a key intermediate in the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The study demonstrated that modifications to the carboxyl and amino groups of the compound could enhance its binding affinity and selectivity, paving the way for new anti-inflammatory drugs.
Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's utility in prodrug design. The researchers utilized Methyl 3-amino-4-(2-carboxyethyl)benzoate as a scaffold to develop prodrugs with improved bioavailability and reduced toxicity. The findings suggested that this compound could be particularly valuable in the design of orally administered drugs, addressing a common challenge in pharmaceutical development.
In addition to its pharmaceutical applications, Methyl 3-amino-4-(2-carboxyethyl)benzoate has also been studied for its potential in chemical biology. A recent preprint on bioRxiv (2024) described its use as a fluorescent probe for detecting enzyme activity in live cells. The compound's ability to undergo specific chemical reactions in the presence of target enzymes makes it a versatile tool for real-time monitoring of biochemical processes.
Despite these promising findings, challenges remain in the practical application of Methyl 3-amino-4-(2-carboxyethyl)benzoate. Issues such as stability under physiological conditions and scalability of synthesis need to be addressed in future research. However, the compound's versatility and potential for customization make it a compelling subject for ongoing studies.
In conclusion, Methyl 3-amino-4-(2-carboxyethyl)benzoate (CAS: 1806295-15-7) represents a valuable asset in the toolkit of chemical biologists and pharmaceutical researchers. Its diverse applications, from drug development to biochemical probes, underscore its importance in advancing the field. Continued research into its properties and derivatives is likely to yield further breakthroughs in the coming years.
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